(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol
CAS No.: 30489-44-2
Cat. No.: VC21327974
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30489-44-2 |
|---|---|
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | (2-methylimidazo[1,2-a]pyridin-3-yl)methanol |
| Standard InChI | InChI=1S/C9H10N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h2-5,12H,6H2,1H3 |
| Standard InChI Key | SEKFTKBRYHPGEI-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C=CC=CC2=N1)CO |
| Canonical SMILES | CC1=C(N2C=CC=CC2=N1)CO |
Introduction
Physical and Chemical Properties
(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol possesses a distinct set of physical and chemical properties that define its behavior and potential applications. Table 1 summarizes the key physical and chemical characteristics of this compound.
Table 1: Physical and Chemical Properties of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Structural Characteristics
The core structure of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol features a fused heterocyclic system consisting of an imidazole ring fused with a pyridine ring, forming the imidazo[1,2-a]pyridine scaffold. This scaffold is generally planar, similar to what has been observed with related compounds like (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, where the imidazo[1,2-a]pyridine moiety demonstrates an approximately planar configuration with only minor deviations from planarity .
The methyl substituent at position 2 and the hydroxymethyl group at position 3 create a specific electronic distribution and hydrogen bonding capability that influences its physical properties and potential interactions with biological targets. The hydroxymethyl group, in particular, provides a potential site for hydrogen bonding interactions, which could be relevant for its biological activity.
Drawing comparisons with the isomeric (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, where crystallographic studies have shown that the methanol group is nearly perpendicular to the mean plane of the core structure , we might expect similar spatial arrangements in our compound of interest, although specific crystallographic data would be needed to confirm this hypothesis.
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